
Hydroxy Bupropion
概要
説明
準備方法
合成経路と反応条件: ヒドロキシブプロピオンは、ブプロピオンのtert-ブチル基におけるヒドロキシル化によって合成され、その後環化してアセタールを形成します . 立体選択的液体クロマトグラフィー-タンデム質量分析法(LC-MS/MS)を用いて、ブプロピオンとその代謝物(ヒドロキシブプロピオンを含む)のエナンチオマーを分離および定量化しています . このプロセスは、ヒト血漿からの液体-液体抽出を行い、その後、メタノール:アセトニトリル:重炭酸アンモニウム:水酸化アンモニウムの勾配溶出を用いてセルロースカラムで分離します .
工業的生産方法: ヒドロキシブプロピオンの工業的生産には、R-ブプロピオン、S-ブプロピオン、(2R,3R)-4-ヒドロキシブプロピオン、および(2S,3S)-4-ヒドロキシブプロピオンの標準ストック溶液を使用します . これらの溶液はメタノールに調製され、質量分析検出を伴う高速液体クロマトグラフィー(HPLC)を用いて分離されます .
化学反応の分析
反応の種類: ヒドロキシブプロピオンは、酸化、還元、置換などのさまざまな化学反応を起こします . この化合物は、酵素CYP2B6が触媒する酸化反応である、ブプロピオンのヒドロキシル化によって生成されます .
一般的な試薬と条件: ヒドロキシル化反応には、酵素CYP2B6の存在が必要であり、肝臓での初回通過代謝中に起こります . 立体選択的LC-MS/MS法では、メタノール、アセトニトリル、重炭酸アンモニウム、水酸化アンモニウムを、ヒドロキシブプロピオンの分離および定量化のための試薬として使用します .
生成される主な生成物: ブプロピオンのヒドロキシル化から生成される主な生成物は、ヒドロキシブプロピオンです . その他の代謝物には、トレオヒドロブプロピオンとエリトロヒドロブプロピオンがあります .
科学的研究への応用
ヒドロキシブプロピオンは、特に化学、生物学、医学、および産業の分野において、いくつかの科学的研究への応用があります。 これは、臨床毒性学、法科学分析、尿薬物検査、および医薬品研究におけるLC/MSまたはGC/MSアプリケーションの参照標準として使用されます . この化合物は、ブプロピオンの活性代謝物としての役割に関連して、特にその薬物動態と薬理遺伝学についても研究されています .
科学的研究の応用
Pharmacological Profile
Hydroxy bupropion exhibits unique pharmacological characteristics that contribute to the overall effects of bupropion. It functions primarily as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the brain, which is crucial for its antidepressant effects. Studies suggest that this compound may be responsible for a significant portion of bupropion's antidepressant activity due to its potency in modulating noradrenergic and dopaminergic systems .
Table 1: Pharmacokinetic Properties of this compound
Treatment of Major Depressive Disorder
This compound plays a crucial role in the treatment of major depressive disorder (MDD). Clinical trials have demonstrated that bupropion, through its metabolite this compound, effectively reduces depressive symptoms and prevents relapse in patients who have responded to initial treatment. In a long-term study, patients treated with bupropion showed significantly lower relapse rates compared to those on placebo .
Smoking Cessation
Bupropion is widely recognized for its efficacy in smoking cessation. This compound contributes to this effect by alleviating withdrawal symptoms and reducing cravings, making it an effective component of smoking cessation therapies . In clinical studies, patients using bupropion reported a higher rate of abstinence compared to those receiving placebo treatments.
Attention-Deficit/Hyperactivity Disorder (ADHD)
Emerging research indicates that this compound may also be beneficial in treating attention-deficit/hyperactivity disorder. Its mechanism of action aligns with the neurochemical dysregulation observed in ADHD, particularly its effects on norepinephrine and dopamine levels . Clinical observations have noted improvements in attention and hyperactivity symptoms among patients treated with bupropion.
Case Studies and Research Findings
Several case studies have illustrated the practical applications of this compound:
- Case Study 1 : A 35-year-old female patient with treatment-resistant depression switched from selective serotonin reuptake inhibitors to bupropion SR (sustained release) and experienced significant improvement in mood and energy levels within four weeks, attributed largely to this compound's activity .
- Case Study 2 : In a clinical trial involving smokers with comorbid depression, participants reported reduced cravings and improved mood when treated with bupropion compared to placebo, highlighting the dual benefit of this compound in managing both conditions .
作用機序
生物活性
Hydroxy bupropion, also known as 6-hydroxybupropion, is the principal active metabolite of the antidepressant and smoking cessation drug bupropion. This compound plays a significant role in the pharmacological effects of bupropion, particularly in its antidepressant activity. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, clinical implications, and relevant case studies.
Pharmacokinetics
This compound is formed from bupropion primarily through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism in the liver. Studies indicate that after oral administration of bupropion, this compound concentrations in plasma can be 16 to 20 times greater than those of the parent compound .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | 80-90% |
Distribution Half-life | 3-4 hours |
Plasma Protein Binding | 82-88% |
This compound exhibits moderate plasma protein binding and is considered to have a higher potency than its parent compound, contributing significantly to the overall therapeutic effects of bupropion .
The mechanism by which this compound exerts its effects involves several neurotransmitter systems:
- Norepinephrine Transporter (NET) Inhibition : this compound has a similar affinity for NET as bupropion but displays approximately 50% of its antidepressant activity despite achieving higher plasma concentrations .
- Dopaminergic Activity : It contributes to dopaminergic neurotransmission, enhancing dopamine levels in certain brain regions, which is thought to be beneficial for mood regulation and motivation .
- Chiral Variants : this compound exists as a mixture of four enantiomers due to its two chiral centers; however, only specific enantiomers are significantly active in humans .
Clinical Implications
This compound's biological activity is crucial in treating conditions such as major depressive disorder (MDD) and seasonal affective disorder (SAD). Clinical studies have shown that patients treated with bupropion exhibit improvements in depressive symptoms correlated with elevated levels of this compound .
Case Study Overview:
A notable case involves a pediatric patient who experienced severe symptoms following unintentional ingestion of bupropion. The clinical presentation included seizures and respiratory distress, which were ultimately linked to this compound's pharmacological effects. The patient required intensive care but recovered without neurological sequelae after appropriate management .
Research Findings
Recent research underscores this compound's role in enhancing noradrenergic activity while demonstrating a complex interaction with dopaminergic systems. Studies have indicated that chronic administration leads to adaptations in neurotransmitter receptor sensitivity, contributing to the long-term efficacy of treatment with bupropion .
特性
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431622 | |
Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357399-43-0 | |
Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。